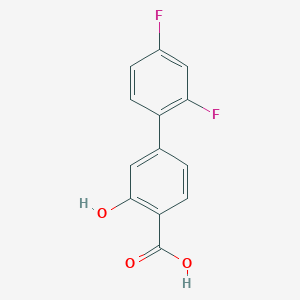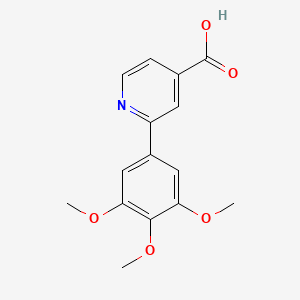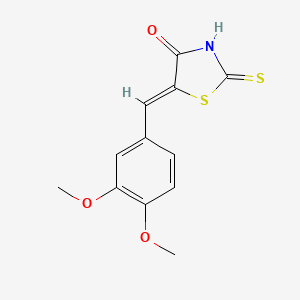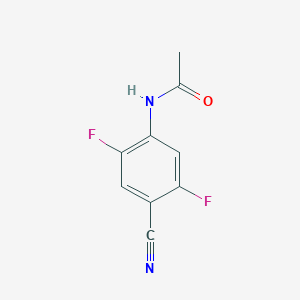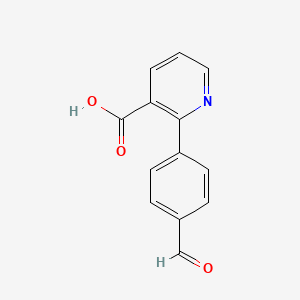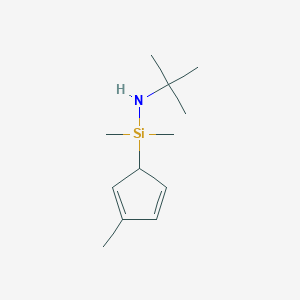
N-(tert-Butyl)-N-(3-methylcyclopentadienyldimethylsilyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyl)-N-(3-methylcyclopentadienyldimethylsilyl)amine, often referred to as “TBCDMS”, is an organosilicon compound that is used in a variety of scientific research applications. This compound is used for a variety of purposes, including its use as a catalyst in organic synthesis and its ability to form stable complexes with metals. TBCDMS is also used as a ligand in coordination chemistry, as a reagent in polymer synthesis, and as a stabilizer in the synthesis of polymers-supported organosilicon compounds.
Aplicaciones Científicas De Investigación
TBCDMS is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, as a reagent in polymer synthesis, and as a stabilizer in the synthesis of polymers-supported organosilicon compounds. It is also used as a catalyst in organic synthesis, as a catalyst for the synthesis of polymers-supported organosilicon compounds, and as a reagent for the synthesis of polysiloxanes.
Mecanismo De Acción
TBCDMS acts as a ligand in coordination chemistry, forming strong complexes with metals. It can also act as a catalyst in organic synthesis, providing a source of reactive intermediates that can be used to form desired products. In polymer synthesis, TBCDMS acts as a reagent, providing a source of reactive intermediates that can be used to form desired polymers. In addition, TBCDMS can act as a stabilizer in the synthesis of polymers-supported organosilicon compounds, providing a source of reactive intermediates that can be used to form desired polymers.
Biochemical and Physiological Effects
TBCDMS has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic, and has not been found to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBCDMS has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle, and it can be used as a catalyst in organic synthesis. In addition, it can be used as a ligand in coordination chemistry, as a reagent in polymer synthesis, and as a stabilizer in the synthesis of polymers-supported organosilicon compounds.
However, TBCDMS has several limitations for use in laboratory experiments. It is not water soluble, which can limit its use in certain experiments. In addition, it is not very reactive, which can limit its use in certain reactions.
Direcciones Futuras
There are several potential future directions for research involving TBCDMS. One potential area of research is the use of TBCDMS as a ligand in coordination chemistry, as it has been shown to form strong complexes with metals. Another potential area of research is the use of TBCDMS as a catalyst in organic synthesis, as it can provide a source of reactive intermediates that can be used to form desired products. In addition, research could be conducted on the use of TBCDMS as a reagent in polymer synthesis, as it can provide a source of reactive intermediates that can be used to form desired polymers. Finally, research could be conducted on the use of TBCDMS as a stabilizer in the synthesis of polymers-supported organosilicon compounds, as it can provide a source of reactive intermediates that can be used to form desired polymers.
Métodos De Síntesis
TBCDMS is synthesized through a two-step process. The first step involves reacting tert-butylmagnesium chloride with 3-methylcyclopentadiene in the presence of a base such as potassium tert-butoxide. The second step involves reacting the resulting organomagnesium compound with dimethylchlorosilane in the presence of a base such as potassium tert-butoxide. This reaction yields the desired organosilicon compound, TBCDMS.
Propiedades
IUPAC Name |
N-[dimethyl-(3-methylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NSi/c1-10-7-8-11(9-10)14(5,6)13-12(2,3)4/h7-9,11,13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEFNCVJEUOBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C=C1)[Si](C)(C)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-N-(3-methylcyclopentadienyldimethylsilyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)






